(S)-tert-butyl 2-oxo-5-phenylmorpholine-4-carboxylate (S)-tert-butyl 2-oxo-5-phenylmorpholine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 220077-24-7
VCID: VC2212942
InChI: InChI=1S/C15H19NO4/c1-15(2,3)20-14(18)16-9-13(17)19-10-12(16)11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3/t12-/m1/s1
SMILES: CC(C)(C)OC(=O)N1CC(=O)OCC1C2=CC=CC=C2
Molecular Formula: C15H19NO4
Molecular Weight: 277.31 g/mol

(S)-tert-butyl 2-oxo-5-phenylmorpholine-4-carboxylate

CAS No.: 220077-24-7

Cat. No.: VC2212942

Molecular Formula: C15H19NO4

Molecular Weight: 277.31 g/mol

* For research use only. Not for human or veterinary use.

(S)-tert-butyl 2-oxo-5-phenylmorpholine-4-carboxylate - 220077-24-7

Specification

CAS No. 220077-24-7
Molecular Formula C15H19NO4
Molecular Weight 277.31 g/mol
IUPAC Name tert-butyl (5S)-2-oxo-5-phenylmorpholine-4-carboxylate
Standard InChI InChI=1S/C15H19NO4/c1-15(2,3)20-14(18)16-9-13(17)19-10-12(16)11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3/t12-/m1/s1
Standard InChI Key CZACTLXFENUALF-GFCCVEGCSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CC(=O)OC[C@@H]1C2=CC=CC=C2
SMILES CC(C)(C)OC(=O)N1CC(=O)OCC1C2=CC=CC=C2
Canonical SMILES CC(C)(C)OC(=O)N1CC(=O)OCC1C2=CC=CC=C2

Introduction

Chemical Identification and Properties

Basic Information

(S)-tert-butyl 2-oxo-5-phenylmorpholine-4-carboxylate is characterized by the following key identifiers and properties:

PropertyValue
CAS Number220077-24-7
Molecular FormulaC15H19NO4
Molecular Weight277.31 g/mol
Chemical FamilyMorpholine derivatives
StereochemistryS-configuration

The compound belongs to the broader category of morpholine-based structures, which have garnered substantial interest in medicinal chemistry due to their favorable pharmacological properties. The chiral center at position five, bearing the phenyl group, contributes significantly to the compound's stereochemical properties and its potential biological activities.

Structural Features

The structure of (S)-tert-butyl 2-oxo-5-phenylmorpholine-4-carboxylate comprises several key features that define its chemical behavior and applications:

  • A morpholine ring with an oxygen atom at position 1 and nitrogen at position 4

  • A carbonyl group (oxo) at position 2 of the morpholine ring

  • A phenyl substituent at position 5 with S-configuration

  • A tert-butyl carboxylate group attached to the nitrogen at position 4

These structural elements collectively contribute to the compound's reactivity patterns, stability, and ability to interact with biological targets. The phenyl group provides hydrophobic character while the morpholine ring offers hydrogen bonding capabilities, making this molecule potentially useful in drug discovery efforts.

Synthesis and Chemical Transformations

Synthetic Approaches

The synthesis of (S)-tert-butyl 2-oxo-5-phenylmorpholine-4-carboxylate typically involves multiple steps and relies on stereoselective methodologies to ensure the correct configuration at the chiral center. The compound can serve as an important precursor in the synthesis of other valuable compounds, including (S)-2-phenylmorpholine .

One notable synthetic transformation involves the conversion of (S)-tert-butyl 2-oxo-5-phenylmorpholine-4-carboxylate to (S)-2-phenylmorpholine through a deprotection sequence:

  • Treatment with hydrogen chloride in 1,4-dioxane

  • Subsequent basification with sodium hydroxide in water (pH 12-14)

  • Extraction and purification to yield the desired product with approximately 78% yield

This synthetic pathway demonstrates the utility of our target compound as a key intermediate in the preparation of chiral building blocks for pharmaceutical synthesis.

Reaction Conditions and Considerations

The reactivity of (S)-tert-butyl 2-oxo-5-phenylmorpholine-4-carboxylate is significantly influenced by various factors including solvent choice, temperature, and reaction time. For instance, the deprotection reaction to form (S)-2-phenylmorpholine is typically conducted at room temperature with extended reaction times (overnight stirring) to ensure complete conversion .

The sensitivity of the compound to reaction conditions highlights the importance of carefully optimized protocols for its handling and transformation. The presence of the tert-butyl carboxylate group provides a protective function for the nitrogen atom, which can be selectively removed under acidic conditions when needed for further synthetic manipulations.

Applications in Medicinal Chemistry

Pharmaceutical Relevance

(S)-tert-butyl 2-oxo-5-phenylmorpholine-4-carboxylate and its derivatives have garnered significant attention in medicinal chemistry due to their potential therapeutic applications. The compound serves as a valuable synthetic intermediate in the development of drug candidates, particularly those targeting neurological and cardiovascular diseases.

Research indicates that morpholine-containing compounds often exhibit favorable pharmacokinetic properties, including good membrane permeability and metabolic stability. The specific stereochemistry of the phenyl group in the S-configuration contributes significantly to the compound's biological activity profile, as different enantiomers can exhibit varying levels of potency and selectivity against biological targets.

Structure-Activity Relationships

Structure-activity relationship studies involving (S)-tert-butyl 2-oxo-5-phenylmorpholine-4-carboxylate and related compounds have provided valuable insights into the importance of specific structural features for biological activity. These include:

  • The critical role of the morpholine ring as a pharmacophore

  • The influence of the phenyl group's orientation on receptor binding

  • The impact of the tert-butyl carboxylate moiety on metabolic stability

Researchers have developed synthetic methodologies for the enantioselective preparation of α-amino acid derivatives using chiral glycine enolate synthons related to our target compound. These approaches have demonstrated high stereoselectivity (diastereomeric excesses >97.6%) and good yields (73-90%), highlighting the synthetic utility of this class of compounds .

Biological Activity and Mechanism of Action

Interaction Studies

Compounds structurally related to (S)-tert-butyl 2-oxo-5-phenylmorpholine-4-carboxylate have been subject to extensive biological evaluation to understand their mechanisms of action. Interaction studies typically focus on binding affinities with various biological targets, employing techniques such as enzyme assays and receptor binding studies.

The stereochemical configuration at position five plays a crucial role in determining the binding orientation within protein binding pockets. This stereoselectivity can significantly influence the compound's efficacy and specificity toward particular biological targets. Research has demonstrated that the S-enantiomer often exhibits different biological activities compared to its R-counterpart, emphasizing the importance of enantiopure synthesis in developing effective therapeutic agents .

Comparative Analysis with Related Compounds

Structural Analogs

Several compounds share structural similarities with (S)-tert-butyl 2-oxo-5-phenylmorpholine-4-carboxylate, forming a family of related chemical entities with varying properties and applications. Notable structural analogs include:

CompoundCAS NumberKey Structural Difference
(R)-tert-butyl 2-oxo-5-phenylmorpholine-4-carboxylateNot specifiedR configuration at position 5
5-phenylmorpholineNot specifiedAbsence of tert-butyl carboxylate and 2-oxo group
(S)-2-phenylmorpholine74572-15-9Deprotected derivative without tert-butyl carboxylate

These structural variations can lead to significant differences in physical properties, chemical reactivity, and biological activities .

Functional Comparisons

Recent research has expanded to include related sulfur-containing analogs of morpholine derivatives. For example, enantiopure glycine-derived 5-phenylthiomorpholinone systems have been synthesized through multi-step routes involving the nucleophilic ring opening of Boc-phenylmorpholinone compounds .

This exploration of sulfur-containing analogs represents an important direction in expanding the chemical space around morpholine-based structures and potentially discovering compounds with novel biological properties. The development of new synthetic methodologies for accessing these structurally diverse analogs continues to be an active area of research .

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